molecular formula C13H12O3S B2820090 4-(4-Methoxyphenyl)-5-methylthiophene-2-carboxylic acid CAS No. 790263-77-3

4-(4-Methoxyphenyl)-5-methylthiophene-2-carboxylic acid

Cat. No.: B2820090
CAS No.: 790263-77-3
M. Wt: 248.3
InChI Key: LVMYIOZBPWDMAD-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-5-methylthiophene-2-carboxylic acid is an organic compound with a complex structure that includes a thiophene ring substituted with a methoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-5-methylthiophene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated thiophene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-5-methylthiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(4-Methoxyphenyl)-5-methylthiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-5-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-1H-indole: Shares the methoxyphenyl group but has an indole ring instead of a thiophene ring.

    5-(4-Methoxyphenyl)-1H-imidazole: Similar structure but with an imidazole ring.

Uniqueness

4-(4-Methoxyphenyl)-5-methylthiophene-2-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to indole or imidazole derivatives. This uniqueness can lead to different reactivity and biological activity profiles, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)-5-methylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-8-11(7-12(17-8)13(14)15)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMYIOZBPWDMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790263-77-3
Record name 4-(4-methoxyphenyl)-5-methylthiophene-2-carboxylic acid
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